molecular formula C30H33NO10 B3025928 Previridicatumtoxin CAS No. 1379585-81-5

Previridicatumtoxin

Cat. No. B3025928
CAS RN: 1379585-81-5
M. Wt: 567.6 g/mol
InChI Key: AGMPGRYRWNVPEQ-BJTDMJNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Previridicatumtoxin is a fungal metabolite found in P. aethiopicum . It has diverse biological activities and is an intermediate in the biosynthesis of the mycotoxin viridicatumtoxin .


Synthesis Analysis

The synthesis of this compound involves complex biochemical reactions catalyzed by fungal P450 monooxygenases . These enzymes play a crucial role in the biosynthesis of diverse secondary metabolites .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C30H33NO10 . Its InChI code is InChI=1S/C30H33NO10/c1-13(2)6-5-7-14(3)8-9-16-17-10-15(41-4)11-18(32)20(17)24(34)23-21(16)25(35)29(39)12-19(33)22(28(31)38)26(36)30(29,40)27(23)37/h6,8,10-11,25,32-35,39-40H,5,7,9,12H2,1-4H3,(H2,31,38)/b14-8+/t25-,29-,30+/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the action of fungal P450 monooxygenases . These enzymes catalyze vital monooxygenation reactions in primary and secondary metabolism .


Physical And Chemical Properties Analysis

This compound is a solid substance soluble in dichloromethane, DMSO, ethanol, and methanol . Its molecular weight is 567.6 .

Scientific Research Applications

Fungal Meroterpenoid Biosynthesis

Viridicatumtoxin, a tetracycline-like fungal meroterpenoid, features a unique, fused spirobicyclic ring system. Research on the gene cluster in Penicillium aethiopicum revealed that cytochrome P450 enzymes VrtE and VrtK are critical in this biosynthesis process. VrtK is particularly notable as it can catalyze terpene cyclization, a unique function among P450s. This understanding expands our knowledge of fungal secondary metabolite biosynthesis and can influence future research in biotechnology and drug discovery (Chooi et al., 2013).

Biological Warfare and Countermeasures

While not directly linked to previridicatumtoxin, studies on biological toxins like botulinum neurotoxin (BoNT) provide insights into the broader context of toxin research. BoNT, for instance, is both a biological threat and a therapeutic agent. Advances in toxin detection and therapeutic countermeasures are crucial in the broader field of bioterrorism and medical science. This research is part of a growing body of work focused on understanding and mitigating the risks posed by potent biological toxins (Singh et al., 2013).

Advances in Antitoxin Strategies

Research on antitoxins, including antibodies and small-molecule inhibitors, is pivotal in combating biological weapons, of which toxins form a significant part. The development of antitoxins is essential in the field of bioterrorism and has implications for the treatment and prevention of diseases caused by potent toxins. This area of research highlights the evolving strategies in response to the threat of bioterrorism and infectious diseases (Rainey & Young, 2004).

Safety and Hazards

Previridicatumtoxin is intended for research use only and is not for human or veterinary use . It does not pose any specific hazards according to its Safety Data Sheet .

properties

IUPAC Name

(4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO10/c1-13(2)6-5-7-14(3)8-9-16-17-10-15(41-4)11-18(32)20(17)24(34)23-21(16)25(35)29(39)12-19(33)22(28(31)38)26(36)30(29,40)27(23)37/h6,8,10-11,25,32,34-36,39-40H,5,7,9,12H2,1-4H3,(H2,31,38)/b14-8+/t25-,29-,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMPGRYRWNVPEQ-BJTDMJNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C2C=C(C=C(C2=C(C3=C1C(C4(CC(=O)C(=C(C4(C3=O)O)O)C(=O)N)O)O)O)O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C=C(C=C(C2=C(C3=C1[C@@H]([C@]4(CC(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)O)O)O)O)OC)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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